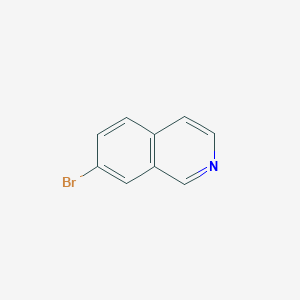

7-Bromoisoquinoline

Vue d'ensemble

Description

7-Bromoisoquinoline is a synthetic intermediate useful for pharmaceutical synthesis.

Mécanisme D'action

Target of Action

7-Bromoisoquinoline is a biochemical reagent

Mode of Action

As a biochemical reagent, it may interact with various biological targets, but the exact nature of these interactions and the resulting changes are yet to be determined .

Biochemical Pathways

It’s known that quinolines and isoquinolines, to which this compound belongs, are important components of antimicrobial drugs . They often act as ligands, being introduced into other parent nuclei, and have shown excellent performance in anti-inflammatory, antiviral, and anticancer activities . .

Result of Action

As a biochemical reagent, it may have various effects depending on the context of its use .

Action Environment

It’s known that the compound should be stored in a sealed and dry environment at room temperature .

Activité Biologique

7-Bromoisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 7-position of the isoquinoline ring. Its molecular formula is , with a molecular weight of approximately 224.05 g/mol. The unique structural features of this compound contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to:

- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in cellular processes, such as those related to cancer progression or microbial resistance.

- Modulation of Signaling Pathways : The compound can affect signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis, which are crucial in cancer biology.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

Research has indicated that this compound possesses significant anticancer activity. For example, it has been shown to induce apoptosis in various cancer cell lines through the modulation of apoptotic proteins such as Bcl-2 and Bax. A study demonstrated that treatment with this compound led to increased levels of cleaved caspase-3, indicating the activation of the apoptotic pathway in human ovarian cancer cells (SKOV3) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SKOV3 | 10 | Induction of apoptosis via caspase activation |

| HCT-15 | 15 | Cell cycle arrest and apoptosis induction |

| A549 | 12 | Modulation of p53 pathway leading to apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that this compound exhibits inhibitory effects against various bacterial strains. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Case Studies

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of isoquinoline derivatives, including this compound, researchers found that it exhibited higher potency against human cancer cell lines compared to standard chemotherapeutic agents. This suggests potential for development as an alternative treatment option .

- In Vivo Studies : An investigation using zebrafish models demonstrated the efficacy of this compound in reducing tumor size and improving survival rates in treated subjects, further supporting its therapeutic potential .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological properties and mechanisms of action. Future research could focus on:

- Synthesis of Derivatives : Exploring modifications to enhance efficacy and reduce toxicity.

- Clinical Trials : Conducting trials to evaluate safety and effectiveness in humans.

- Mechanistic Studies : Elucidating detailed mechanisms underlying its anticancer and antimicrobial actions.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 7-bromoisoquinoline span several scientific disciplines:

Medicinal Chemistry

This compound is a crucial intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for the creation of novel therapeutic agents. For example, it has been explored for its potential antimicrobial and anticancer properties, contributing to drug discovery efforts aimed at combating resistant strains of bacteria and various cancers .

Organic Synthesis

This compound is widely utilized as a building block in organic synthesis. It facilitates the creation of complex organic molecules, making it invaluable for chemists engaged in developing new compounds with diverse applications in materials science and drug discovery .

Fluorescent Probes

Researchers leverage this compound's properties to develop fluorescent probes for biological imaging. These probes enhance the ability to visualize cellular processes in real-time, proving essential in biological research .

Heterocyclic Chemistry

The compound is a subject of study within heterocyclic chemistry, contributing to the understanding of aromatic compounds and their reactivity. This knowledge is crucial for developing new materials and exploring their chemical behaviors .

Antimicrobial Research

Studies have shown that derivatives of this compound exhibit antimicrobial activity. This makes it a candidate for developing new antibacterial agents against resistant bacterial strains, which is an ongoing concern in public health .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of this compound against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential pathways for developing new antibiotics .

| Compound | Activity Against E. coli | Activity Against Pseudomonas aeruginosa |

|---|---|---|

| Derivative A | Yes | Yes |

| Derivative B | No | Yes |

| Derivative C | Yes | No |

Case Study 2: Drug Development

Research focused on optimizing the structure-activity relationship (SAR) of this compound derivatives for improved efficacy against neurological disorders. Modifications at various positions on the isoquinoline ring were systematically studied to enhance binding affinity to specific receptors involved in these diseases .

Analyse Des Réactions Chimiques

Key Advantages of This Method:

| Parameter | Traditional Methods | Novel Method |

|---|---|---|

| Yield | <20% | 25% |

| Reaction Temperature | 0–50°C | Room temperature |

| Acid Requirement | Strong acid (HCl/HBr) | No strong acid |

This method minimizes byproducts (e.g., 5-bromoisoquinoline) and enables industrial-scale production .

Palladium-Catalyzed Annulations

This compound participates in palladium-catalyzed annulations to form complex heterocycles. A study demonstrated its reaction with 2-alkynylbenzyl azides under PdBr₂/CuBr₂ catalysis :

Reaction Conditions and Yields:

| Substrate (R Group) | Product | Catalyst System | Yield (%) |

|---|---|---|---|

| R = NO₂ (Electron-withdrawing) | 4-Bromo-3-nitroisoquinoline | PdBr₂ (5 mol%), CuBr₂ | 81 |

| R = OMe (Electron-donating) | 4-Bromo-3-methoxyisoquinoline | PdBr₂ (5 mol%), CuBr₂ | 62 |

Electron-withdrawing groups (e.g., NO₂) enhance reaction efficiency by stabilizing intermediates, while electron-donating groups (e.g., OMe) reduce yields .

Cross-Coupling Reactions

The bromine atom in this compound enables cross-coupling reactions for functionalization:

Stannylation:

-

Reaction with hexamethylditin in the presence of a palladium catalyst yields 7-trimethylstannylisoquinoline with 88% yield .

-

Application: Stannylated derivatives serve as intermediates in Suzuki-Miyaura couplings for drug discovery .

Nucleophilic Substitution:

-

In non-aqueous solvents, this compound reacts with silyl ketene acetals (e.g., dimethyl 2-butynedionate) to form thiolate derivatives. For example:

This reaction proceeds at room temperature with 55–59% yield .

Oxidation and Reduction

-

Oxidation : Treatment with manganese dioxide in biphenyl ether at 180–200°C converts 7-nitro-3,4-dihydroisoquinoline to 7-nitroisoquinoline, a precursor for further bromination .

-

Reduction : Hydrazine hydrate in ethanol reduces nitro groups to amines, enabling the synthesis of 7-aminoisoquinoline (a key intermediate) .

Propriétés

IUPAC Name |

7-bromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABRXLINDSPGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482729 | |

| Record name | 7-Bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58794-09-5 | |

| Record name | 7-Bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is novel about the presented method for synthesizing 7-Bromoisoquinoline compared to previous approaches?

A1: The research article [] introduces a novel method for preparing this compound that utilizes a diazotization and bromine exchange reaction in a non-aqueous solvent. This approach offers several advantages over traditional methods:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.